molecular formula C22H23N3O2 B4493427 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B4493427
M. Wt: 361.4 g/mol
InChI Key: VHFORPFEKISBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the indole structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the pyrrolidine ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21-14-20(22(27)25(21)13-11-16-6-2-1-3-7-16)23-12-10-17-15-24-19-9-5-4-8-18(17)19/h1-9,15,20,23-24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFORPFEKISBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.